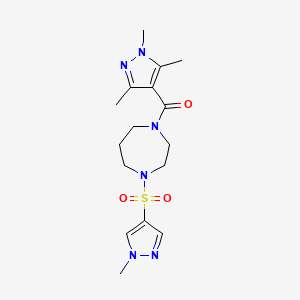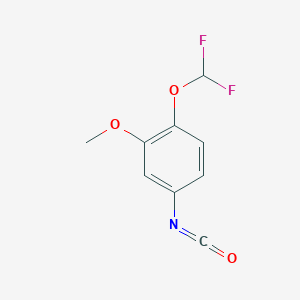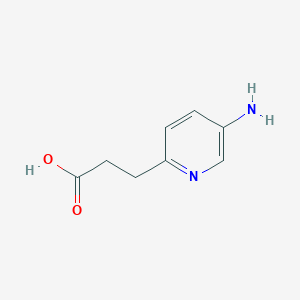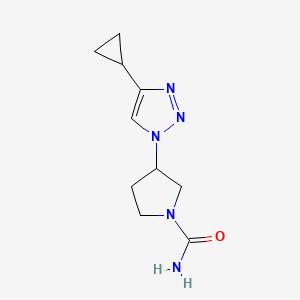![molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5](/img/structure/B2872306.png)
Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.263 g/mol. It is commonly referred to as Boc-2-Fluoroaniline. This compound is part of the carbamate family, which are organic compounds derived from carbamic acid (NH2COOH) .
Mecanismo De Acción
Target of Action
It’s worth noting that boc-protected compounds are often used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .
Mode of Action
The mode of action of this compound is likely related to its Boc-protected amine group . Boc (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases, allowing for selective reactions . When the Boc group is removed under acidic conditions, it reveals a reactive amine group that can interact with other molecules .
Biochemical Pathways
Given its structure, it’s plausible that it could be involved in pathways related to protein synthesis or modification, given the common use of boc-protected amines in peptide synthesis .
Pharmacokinetics
The presence of the fluoromethyl group might also influence its metabolic stability .
Result of Action
The removal of the boc group under certain conditions would result in the exposure of a reactive amine group, which could then interact with other molecules in the cell .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the local pH could influence the compound’s reactivity and, consequently, its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluoromethyl)phenyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction is carried out under mild conditions and results in high yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of protecting groups like the tert-butyl group to facilitate the reaction and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate is used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages .
Industry: In the industrial sector, it is used in the production of polymers and other materials that require stable carbamate linkages .
Comparación Con Compuestos Similares
Tert-butyl carbamate: Another carbamate compound used as a protecting group in organic synthesis.
Benzyl carbamate: Used in similar applications but has different reactivity and stability profiles.
Methyl carbamate: A simpler carbamate with different physical and chemical properties.
Uniqueness: Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable.
Propiedades
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWZDAGJLDLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)
![N-(4-acetylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2872227.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
![ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2872239.png)
![N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2872240.png)

![2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2872243.png)

